An In-depth Technical Guide to 2-Hydroxy-4,6-dimethoxybenzoic Acid
An In-depth Technical Guide to 2-Hydroxy-4,6-dimethoxybenzoic Acid
This guide provides a comprehensive technical overview of 2-Hydroxy-4,6-dimethoxybenzoic acid, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, reactivity, and potential applications, grounding all information in established scientific principles and methodologies.
Core Molecular Characteristics
2-Hydroxy-4,6-dimethoxybenzoic acid, a polysubstituted aromatic carboxylic acid, possesses a unique arrangement of functional groups that dictates its chemical behavior and potential utility.
Physicochemical Properties
A summary of the core physical and chemical properties of 2-Hydroxy-4,6-dimethoxybenzoic acid is presented below. These parameters are critical for its handling, purification, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 3187-19-7 | [1][2] |
| Molecular Formula | C₉H₁₀O₅ | [1] |
| Molecular Weight | 198.17 g/mol | [1] |
| Melting Point | 160-162 °C | [2] |
| Boiling Point (Predicted) | 371.0 ± 42.0 °C | [2] |
| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [2] |
| Appearance | Solid | [2] |
| Solubility | Insoluble in water; Slightly soluble in aqueous acid and chloroform (with heating) | [2][3] |
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the two methoxy groups, the phenolic hydroxyl group, and the carboxylic acid proton. The aromatic protons would appear as two singlets in the aromatic region, a consequence of their meta-positioning to each other. The methoxy groups would each present as a singlet, likely at slightly different chemical shifts. The hydroxyl and carboxylic acid protons would appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.
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¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to each carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the carboxylic acid, the aromatic carbons attached to the oxygen-containing substituents, the aromatic carbons bearing hydrogen atoms, and the carbons of the two methoxy groups.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carbonyl group would be observed around 1700-1680 cm⁻¹. C-O stretching bands for the ether and carboxylic acid functionalities would appear in the 1320-1210 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range.
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Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl group (M-17) and the loss of a carboxyl group (M-45).
Synthesis and Reactivity
The synthesis of 2-Hydroxy-4,6-dimethoxybenzoic acid can be approached through several synthetic strategies, often starting from readily available phloroglucinol or its derivatives.
Synthetic Pathways
A plausible synthetic route, adapted from methodologies for similar compounds, is outlined below. This pathway leverages the inherent reactivity of the phloroglucinol core.
Caption: A plausible synthetic workflow for 2-Hydroxy-4,6-dimethoxybenzoic acid.
Causality Behind Experimental Choices:
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Selective Methylation: The initial step involves the controlled monomethylation of phloroglucinol. The use of a limited amount of dimethyl sulfate and a mild base like potassium carbonate allows for the preferential formation of the monomethyl ether. A second, more forceful methylation step yields the dimethyl ether.
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Formylation: The Vilsmeier-Haack or Gattermann reaction is a classic method for introducing a formyl group onto an activated aromatic ring, such as phloroglucinol dimethyl ether. The electron-donating nature of the methoxy groups directs the formylation to the ortho position of one of the methoxy groups.
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Oxidation: The final step involves the oxidation of the aldehyde functionality to a carboxylic acid. Mild oxidizing agents like potassium permanganate under controlled conditions or hydrogen peroxide can achieve this transformation without significantly affecting the other functional groups on the ring.
Key Reactions and Reactivity
The reactivity of 2-Hydroxy-4,6-dimethoxybenzoic acid is governed by its three key functional groups: the carboxylic acid, the phenolic hydroxyl, and the electron-rich aromatic ring.
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Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol.
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Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated. Its acidity also allows for the formation of phenoxides.
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Aromatic Ring: The presence of three electron-donating groups (one hydroxyl and two methoxy) makes the aromatic ring highly activated towards electrophilic aromatic substitution. However, steric hindrance from the existing substituents will influence the position of incoming electrophiles.
Applications in Research and Development
While specific applications of 2-Hydroxy-4,6-dimethoxybenzoic acid are not extensively documented in mainstream literature, its structural motifs are present in various biologically active natural products and synthetic compounds. This suggests its potential as a valuable building block in drug discovery and materials science.
Precursor in Organic Synthesis
The primary established use of 2-Hydroxy-4,6-dimethoxybenzoic acid is as a reagent in the synthesis of more complex molecules. For instance, it has been used in the synthesis of rac Zearalenone-d6, an estrogenic mycotoxin often used as an internal standard in analytical chemistry.[2][3][4]
Potential Biological Activities
Many substituted hydroxybenzoic acids exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[5] Although the specific biological profile of the 2-hydroxy-4,6-dimethoxy isomer is not well-characterized, the activities of related compounds suggest potential avenues for investigation:
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Antimicrobial and Antifungal Activity: Phenolic acids are known for their ability to disrupt microbial cell membranes and interfere with metabolic processes.
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Antioxidant Properties: The phenolic hydroxyl group can act as a radical scavenger, a property that is often enhanced by electron-donating substituents on the aromatic ring.
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Anti-inflammatory Effects: Some hydroxybenzoic acid derivatives have been shown to modulate inflammatory pathways.
The structural similarity to compounds with known biological activities makes 2-Hydroxy-4,6-dimethoxybenzoic acid a person of interest for screening in various biological assays.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Hydroxy-4,6-dimethoxybenzoic acid. The following information is derived from available Safety Data Sheets (SDS) for this compound and its close isomers.
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Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]
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Handling Precautions: Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[2]
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
A detailed, step-by-step protocol for safe handling is provided below.
Protocol for Safe Handling
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Engineering Controls: Work in a chemical fume hood to ensure adequate ventilation and to minimize inhalation exposure.
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Personal Protective Equipment (PPE):
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Wear chemical safety goggles or a face shield.
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Wear nitrile or other appropriate chemical-resistant gloves. .
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Wear a lab coat to protect personal clothing.
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Dispensing:
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Carefully weigh the solid material on a balance within the fume hood.
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Avoid generating dust. If dust is generated, use appropriate respiratory protection.
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In Case of Exposure:
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Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
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Skin: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse.
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Caption: A logical workflow for the safe handling of 2-Hydroxy-4,6-dimethoxybenzoic acid.
Conclusion
2-Hydroxy-4,6-dimethoxybenzoic acid is a multifaceted chemical compound with established utility as a synthetic intermediate and potential for broader applications in scientific research. Its rich functionality provides a platform for diverse chemical transformations, making it a valuable tool for synthetic chemists. Further investigation into its biological properties is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers, providing the necessary technical information to safely handle, utilize, and innovate with this compound.
References
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CP Lab Safety. (n.d.). 2-Hydroxy-4,6-dimethoxybenzoic acid, 97% Purity, C9H10O5, 1 gram. Retrieved from [Link]
- Nowak, A., et al. (2022). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 27(15), 4937.
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PubChem. (n.d.). 2-Hydroxy-4,5-dimethoxybenzoic acid. Retrieved from [Link]
